Product packaging for 1-(4-bromophenyl)-3-hydroxypent-2-en-1-one(Cat. No.:CAS No. 309279-18-3)

1-(4-bromophenyl)-3-hydroxypent-2-en-1-one

Cat. No.: B3258844
CAS No.: 309279-18-3
M. Wt: 255.11 g/mol
InChI Key: WUTPWMKGRHIWFZ-XFFZJAGNSA-N
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Description

1-(4-Bromophenyl)-3-hydroxypent-2-en-1-one is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 239.11 g/mol . This compound is part of the chalcone family, a class of organic compounds known as α,β-unsaturated ketones that serve as privileged structures in medicinal chemistry and materials science. As a research chemical, it functions primarily as a synthetic intermediate and building block for the development of more complex molecules. Researchers utilize this compound in various fields, including organic synthesis, where it can undergo further functionalization on the ketone, hydroxyl, or aromatic bromine groups, and in pharmacology for the initial screening of biological activity. The presence of both a bromophenyl group and a hydroxyenone moiety provides distinct electronic and steric properties that can be exploited to interact with biological targets or to influence the physical characteristics of resulting materials. The compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO2 B3258844 1-(4-bromophenyl)-3-hydroxypent-2-en-1-one CAS No. 309279-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-(4-bromophenyl)-1-hydroxypent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-7,14H,2H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTPWMKGRHIWFZ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C(/C1=CC=C(C=C1)Br)\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl 3 Hydroxypent 2 En 1 One

Nucleophilic Addition Reactions of the Enone Moiety

The enone moiety in 1-(4-bromophenyl)-3-hydroxypent-2-en-1-one possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-3). The competition between 1,2-addition (attack at the carbonyl) and 1,4-conjugate addition (Michael addition, attack at the β-carbon) is a central theme in its reactivity.

1,2-Addition to the Carbonyl Group

The addition of a nucleophile to the carbonyl carbon (C-1) is known as 1,2-addition. This pathway is generally favored by "hard" nucleophiles, which are characterized by a high charge-to-radius ratio and are more reactive. The reaction is often irreversible and kinetically controlled.

Expected Reaction with Hard Nucleophiles:

Organolithium Reagents (e.g., n-BuLi): These are strong, hard nucleophiles that are expected to add directly to the carbonyl group, forming a tertiary alcohol after protonation.

Grignard Reagents (e.g., MeMgBr): Similar to organolithiums, Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones.

Reducing Agents (e.g., NaBH₄, LiAlH₄): These hydride reagents are considered hard nucleophiles and would reduce the ketone to a secondary alcohol. The reaction with sodium borohydride (B1222165) would likely yield 1-(4-bromophenyl)-3-hydroxypent-2-en-1-ol.

Table 1: Predicted Products of 1,2-Addition Reactions

Reagent Nucleophile Type Expected Product (after workup)
Ethylmagnesium bromide Hard 1-(4-bromophenyl)-1-ethyl-3-hydroxypent-2-en-1-ol
Phenyllithium Hard 1-(4-bromophenyl)-3-hydroxy-1-phenylpent-2-en-1-ol

1,4-Conjugate Addition (Michael Addition) to the C=C Double Bond

The 1,4-conjugate addition, or Michael addition, involves the attack of a nucleophile at the β-carbon (C-3) of the enone system. This pathway is characteristic of "soft" nucleophiles, which are generally larger, more polarizable, and form more stable anions. These reactions are typically reversible and thus under thermodynamic control, favoring the formation of the more stable carbonyl compound.

Expected Reaction with Soft Nucleophiles:

Organocuprates (Gilman Reagents, e.g., (CH₃)₂CuLi): These are classic soft nucleophiles that selectively deliver an alkyl or aryl group to the β-position.

Thiols (e.g., Thiophenol): Thiolates are excellent soft nucleophiles for Michael additions.

Enolates (e.g., from Diethyl Malonate): Stabilized carbanions, such as malonate esters, readily undergo 1,4-addition.

Table 2: Predicted Products of 1,4-Conjugate Addition Reactions

Reagent Nucleophile Type Expected Product (after tautomerization)
Lithium dimethylcuprate Soft 1-(4-bromophenyl)-3-methylpentane-1,3-dione
Thiophenol / Base Soft 1-(4-bromophenyl)-3-(phenylthio)pentan-1-one

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity: The choice between 1,2- and 1,4-addition is primarily dictated by the nature of the nucleophile, as outlined by Hard and Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. Therefore, hard nucleophiles react preferentially at the hard center (1,2-addition), and soft nucleophiles react at the soft center (1,4-addition). Reaction conditions such as temperature and solvent can also influence this selectivity.

Stereoselectivity: Addition reactions to the enone can create new stereocenters. For instance, a 1,4-addition of a generic nucleophile 'Nu' to the pent-2-en-1-one backbone would generate a new stereocenter at C-3. The approach of the nucleophile to the planar enone system can occur from either the top or bottom face. In the absence of a chiral catalyst or auxiliary, a racemic mixture of enantiomers would be expected. The use of chiral ligands or catalysts could, in principle, induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-3 position is a key functional handle for further molecular transformations. It can be eliminated to form a more extended conjugated system or derivatized to alter the compound's properties.

Dehydration to α,β-Unsaturated Ketones

The β-hydroxy group of an aldol-type product like this compound can be eliminated with the adjacent α-proton (from C-2) to yield an α,β-unsaturated ketone. This dehydration reaction is typically promoted by either acidic or basic conditions, often with heating. google.compatsnap.com The stability of the resulting conjugated system provides a strong thermodynamic driving force for this transformation. copernicus.org

Acid-Catalyzed Dehydration: Protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated to form the double bond.

Base-Catalyzed Dehydration: A base can remove the acidic α-proton to form an enolate. The subsequent elimination of the hydroxide (B78521) ion (E1cB mechanism) yields the conjugated product. copernicus.org

The expected product of dehydration would be 1-(4-bromophenyl)penta-2,4-dien-1-one .

Derivatization of the Hydroxyl Functionality

The hydroxyl group can be converted into other functional groups to modify the molecule's steric or electronic properties.

Expected Derivatization Reactions:

Esterification: Reaction with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) would convert the hydroxyl group into an ester.

Etherification: Treatment with an alkyl halide (e.g., methyl iodide) under basic conditions (e.g., using sodium hydride to deprotonate the hydroxyl group) would form an ether.

Table 3: Predicted Products from Hydroxyl Group Derivatization

Reagent Reaction Type Expected Product
Acetyl chloride, Pyridine Esterification 1-(4-bromobenzoyl)pent-1-en-2-yl acetate
Benzoyl chloride, Et₃N Esterification 1-(4-bromobenzoyl)pent-1-en-2-yl benzoate

Rearrangement and Cyclization Reactions of this compound

The unique structural arrangement of this compound, featuring a β-hydroxy enone moiety, makes it a versatile substrate for a variety of rearrangement and cyclization reactions. These transformations allow for the construction of diverse molecular architectures, including the cleavage of the carbon skeleton and the formation of various heterocyclic and carbocyclic ring systems.

Retro-Aldol Fragmentation Pathways

The β-hydroxy ketone functionality within this compound allows it to undergo retro-aldol fragmentation. This reaction is essentially the reverse of an aldol (B89426) addition and involves the cleavage of the Cα-Cβ bond. thieme.de Under basic or acidic conditions, the molecule can fragment into two smaller carbonyl-containing compounds. acs.org

The general mechanism, when base-catalyzed, involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the cleavage of the carbon-carbon bond between the α- and β-positions relative to the carbonyl group, resulting in the formation of an enolate and a ketone. acs.org Subsequent protonation of the enolate yields a second carbonyl molecule. In the case of this compound, this would theoretically lead to the formation of 1-(4-bromophenyl)ethan-1-one and propanal.

While specific studies on the retro-aldol fragmentation of this compound are not extensively documented in the reviewed literature, the fragmentation patterns of similar β-hydroxy ketones and 1,3-dicarbonyl compounds under conditions such as mass spectrometry can provide insights. For instance, the fragmentation of dicarboxylic and tricarboxylic acids in the Krebs cycle, when analyzed by mass spectrometry, shows cleavage of the carbon backbone. organic-chemistry.org Similarly, the thermal decomposition of compounds containing hydroxyl and carbonyl groups, like poly(vinyl alcohol), results in the formation of various aldehydes and ketones through C-C bond scission. youtube.comacs.org

It is also noteworthy that copper-catalyzed retro-aldol reactions of β-hydroxy ketones have been developed, which proceed under milder conditions and can offer chemo- and stereoselective access to enones. nih.gov These methods typically involve the generation of a copper(I) enolate intermediate. thieme.denih.gov

Condition Expected Fragmentation Products General Mechanism
Basic or Acidic1-(4-bromophenyl)ethan-1-one and PropanalCα-Cβ bond cleavage via an alkoxide/enolate intermediate. acs.org
Mass SpectrometryFragments corresponding to the loss of small molecules and cleavage of the carbon chain. organic-chemistry.orgrsc.orgElectron ionization induced fragmentation. rsc.org
Thermal DecompositionVarious smaller aldehydes and ketones. youtube.comacs.orgHeat-induced C-C bond scission. acs.org

Annulation Reactions and Heterocycle Formation (e.g., Pyrazoles, Pyrimidines, Cyclohexenones)

The 1,3-dicarbonyl-like nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic systems through annulation reactions.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic and widely used method for the synthesis of pyrazoles. nih.govacs.org In this reaction, this compound would be expected to react with hydrazine via a condensation reaction, followed by cyclization and dehydration to yield a pyrazole (B372694) derivative. Specifically, the reaction would likely produce 5-(4-bromophenyl)-3-ethyl-1H-pyrazole. While direct alkylation of hydrazine can be problematic due to overalkylation, its use in condensation reactions with dicarbonyl compounds is a robust method for heterocycle formation. nih.gov

Pyrimidines: Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with an amidine. In this context, this compound could react with an amidine, such as formamidine (B1211174) or acetamidine, to form a substituted pyrimidine (B1678525). The reaction proceeds through initial condensation to form an intermediate that then undergoes cyclization and dehydration to afford the aromatic pyrimidine ring. nih.gov For example, reaction with formamidine would be expected to yield 5-(4-bromophenyl)-6-ethylpyrimidine.

Cyclohexenones: The Robinson annulation is a powerful method for the formation of six-membered rings, leading to cyclohexenone derivatives. nih.gov This reaction involves a Michael addition followed by an intramolecular aldol condensation. youtube.comnih.gov While the classical Robinson annulation utilizes an α,β-unsaturated ketone and an enolate, the β-hydroxy enone structure of this compound could potentially be adapted for such transformations, or it could be a product of an initial aldol reaction that then undergoes further cyclization. acs.org The formation of a cyclohexenone ring would require reaction with a suitable Michael acceptor, followed by intramolecular cyclization. For instance, reaction with methyl vinyl ketone in the presence of a base could potentially lead to a substituted cyclohexenone.

Heterocycle/Carbocycle Reagent General Reaction Type Expected Product
PyrazoleHydrazineCondensation/Cyclization5-(4-bromophenyl)-3-ethyl-1H-pyrazole
PyrimidineAmidine (e.g., Formamidine)Condensation/Cyclization5-(4-bromophenyl)-6-ethylpyrimidine
CyclohexenoneMichael Acceptor (e.g., Methyl Vinyl Ketone)Robinson AnnulationSubstituted (4-bromobenzoyl)cyclohexenone

Oxidative and Reductive Transformations of the Enone System

The enone system in this compound is susceptible to both oxidative and reductive transformations, which can selectively modify the carbon-carbon double bond or the carbonyl group.

Oxidative Transformations: The oxidation of α,β-enones can lead to the formation of 1,4-enediones. A method for this transformation involves the use of t-butylhydroperoxide as the oxidant with a palladium(II) hydroxide on carbon catalyst. nih.gov This reaction is proposed to proceed via a radical-chain mechanism. Applying this to this compound would be expected to introduce a second carbonyl group, yielding a 1,4-enedione derivative. Aerobic oxidation of enones in the presence of a base can also lead to the formation of hydroperoxides or isomeric alcohols. nih.gov

Reductive Transformations: The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-reduction to form an allylic alcohol, or 1,4-reduction (conjugate reduction) to yield a saturated ketone. The choice of reducing agent and reaction conditions determines the outcome.

For 1,2-reduction , reagents like potassium borohydride, when used with a chiral N,N'-dioxide-scandium(III) complex catalyst, can achieve the enantioselective reduction of the carbonyl group to an allylic alcohol. This would convert this compound into a diol.

For 1,4-reduction , catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, often with a catalyst poison like diphenylsulfide to prevent reduction of other functional groups, can selectively reduce the carbon-carbon double bond. organic-chemistry.org This would result in the formation of the corresponding saturated β-hydroxy ketone, 1-(4-bromophenyl)-3-hydroxypentan-1-one. Bioreduction using ene-reductases also offers a method for the stereoselective reduction of the C=C double bond in enones.

Transformation Reagent/Catalyst Product Type
Oxidationt-BuOOH, Pd(OH)₂/C1,4-Enedione
1,2-ReductionKBH₄, Chiral Sc(III) complexAllylic Alcohol
1,4-ReductionH₂, Pd/C, DiphenylsulfideSaturated Ketone
BioreductionEne-reductaseSaturated Ketone (often stereoselective)

Carbonylative Reactions and Related Cyclizations Involving Enone Derivatives

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into a molecule, often using carbon monoxide (CO) as a C1 source. acs.orgnih.gov These reactions can be applied to derivatives of this compound to synthesize a variety of carbonyl-containing compounds and to effect cyclizations.

The aryl bromide moiety in the starting material is a key handle for such transformations. Palladium-catalyzed carbonylation of aryl halides in the presence of various nucleophiles can lead to the formation of carboxylic acids, esters, amides, or ketones. For example, the hydroxycarbonylation of the 4-bromophenyl group would convert it to a 4-carboxyphenyl group.

Furthermore, carbonylative coupling reactions can involve the enone functionality. For instance, palladium-catalyzed carbonylative Heck reactions can form new C-C bonds and incorporate a carbonyl group. acs.org While specific examples involving this compound are not detailed, the general principles suggest that its derivatives could undergo such reactions. For example, an appropriately modified derivative could potentially undergo an intramolecular carbonylative cyclization to form a new ring system. The Semmelhack reaction, a palladium-catalyzed intramolecular carbonylation, is a known method for constructing cyclic and bicyclic heterocycles. nih.gov

The development of methods for palladium-catalyzed four-component carbonylative addition reactions has also enabled the synthesis of enaminones from aryl bromides, amines, and alkynes, showcasing the versatility of carbonylative chemistry in building complex molecular scaffolds. thieme.de

Reaction Type Key Reagents Potential Product Feature
HydroxycarbonylationPd catalyst, CO, H₂OConversion of aryl bromide to carboxylic acid
AminocarbonylationPd catalyst, CO, AmineConversion of aryl bromide to amide
Carbonylative Heck ReactionPd catalyst, CO, AlkeneFormation of a new C-C bond and ketone
Intramolecular CarbonylationPd catalyst, COFormation of a new cyclic structure

Advanced Structural Elucidation and Spectroscopic Analysis of 1 4 Bromophenyl 3 Hydroxypent 2 En 1 One

X-ray Crystallography for Solid-State Structure and Conformation

Analysis of Dihedral Angles and Molecular Planarity

Without experimental crystallographic data, a definitive analysis of the dihedral angles and molecular planarity of 1-(4-bromophenyl)-3-hydroxypent-2-en-1-one cannot be conducted. This information is critical for understanding the spatial relationship between the bromophenyl ring and the enone core, which significantly influences the molecule's electronic and chemical behavior.

Investigation of Intermolecular Interactions

A detailed investigation into the intermolecular interactions, such as O—H⋯O hydrogen bonding, C—H⋯O, and C—H⋯π interactions, is contingent upon obtaining a crystal structure. These non-covalent interactions are fundamental to the packing of molecules in the crystal lattice and play a significant role in determining the material's physical properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard one-dimensional NMR data may exist for this compound, advanced two-dimensional NMR studies have not been reported.

Two-Dimensional NMR Techniques for Comprehensive Connectivity and Stereochemical Assignment

Techniques such as COSY, HSQC, and HMBC are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within the molecule. These experiments are essential for confirming the chemical structure and would provide detailed insights into its stereochemistry. The absence of such published data means a complete NMR characterization has yet to be performed.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Specific FTIR and Raman spectroscopic data for this compound are not available in the reviewed literature. These techniques probe the vibrational modes of a molecule, offering a fingerprint of the functional groups present. An analysis of these spectra would allow for the identification of characteristic vibrational frequencies for key bonds such as C=O, C=C, C-Br, and the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Published UV-Vis spectroscopic data for this compound could not be located. This technique is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. An analysis of the absorption maxima (λmax) would offer insights into the electronic structure of the conjugated system formed by the bromophenyl ring and the enone moiety.

Theoretical and Computational Chemistry Studies of 1 4 Bromophenyl 3 Hydroxypent 2 En 1 One

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules.

Conformational Analysis and Energy Landscapes

A conformational analysis would identify the most stable three-dimensional arrangements of the atoms of 1-(4-bromophenyl)-3-hydroxypent-2-en-1-one. By rotating the single bonds within the molecule, a potential energy surface can be mapped out. This landscape reveals the various conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule. For similar molecules, studies often reveal that planar or near-planar conformations are favored due to the delocalization of π-electrons across the conjugated system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For analogous compounds, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Computational NMR Chemical Shift Calculations (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. These calculated shifts are valuable for assigning the signals in an experimental spectrum and can help to distinguish between different isomers or conformers.

Simulation of Vibrational Spectra and Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions between molecular orbitals, such as π→π* and n→π* transitions, which are characteristic of conjugated systems and carbonyl groups. The calculated absorption wavelengths can be compared with experimental spectra to understand the electronic properties of the molecule. Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, assigning specific peaks to the vibrational modes of the molecule (e.g., stretching and bending of bonds).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to study the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most likely reaction mechanism can be determined. This includes identifying key intermediates and the energy barriers that must be overcome for the reaction to proceed. Such studies provide insights into the reactivity of the molecule and can guide the design of new synthetic routes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Molecular Electrostatic Potential Mapping)

Detailed investigations into the intermolecular interactions of this compound using methods such as Hirshfeld surface analysis and molecular electrostatic potential (MEP) mapping have not been reported in published literature.

Molecular Electrostatic Potential (MEP) Mapping is a valuable method for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface of the molecule. The different colors on the MEP map indicate the electrostatic potential: red regions represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions signify areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential values. MEP maps are instrumental in predicting how a molecule will interact with other molecules and in identifying potential sites for hydrogen bonding and other non-covalent interactions.

While studies on other bromophenyl compounds have utilized these techniques to elucidate their crystal packing and reactivity, no such data could be located for this compound.

Charge Distribution and Reactivity Indices (e.g., Mulliken Population Analysis)

Specific data regarding the charge distribution and reactivity indices of this compound, as determined by methods like Mulliken population analysis, are not available in the current body of scientific research.

Mulliken Population Analysis is a method for assigning partial charges to individual atoms in a molecule. This analysis is derived from the linear combination of atomic orbitals (LCAO) representation of the molecular orbitals. By partitioning the electron population among the atoms, it provides an estimate of the net atomic charges. These charges are crucial for understanding the molecule's polarity, its interaction with other molecules, and its chemical reactivity. For example, atoms with a significant negative charge are likely to act as nucleophiles, while those with a significant positive charge are potential electrophilic centers.

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also fundamental in computational chemistry for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Without dedicated computational studies on this compound, these valuable insights into its electronic structure and reactivity remain uncharacterized.

Advanced Applications and Synthetic Utility of 1 4 Bromophenyl 3 Hydroxypent 2 En 1 One and Its Derivatives

Role as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 1-(4-bromophenyl)-3-hydroxypent-2-en-1-one—a nucleophilic hydroxyl group, an electrophilic carbonyl carbon, and a Michael acceptor site—provides a rich platform for a multitude of chemical transformations. This versatility makes it an attractive starting point for the synthesis of diverse and complex organic molecules.

The α,β-unsaturated carbonyl motif is a common structural feature found in a wide array of natural products, including polyketides. nih.gov Compounds like this compound serve as valuable synthetic intermediates for accessing analogues of these natural frameworks. nih.gov The enone unit can participate in various key bond-forming reactions, such as Michael additions and Diels-Alder reactions, which are fundamental in the construction of larger, more complex molecular skeletons. nih.gov The strategic placement of the hydroxyl and carbonyl groups allows for further synthetic manipulations, including cyclizations and functional group interconversions, to build polyketide-like chains and macrocycles.

Derivatives of this compound are extensively used in the synthesis of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. The chalcone-like structure, (E)-1-(4-bromophenyl)-3-(aryl/heteroaryl)prop-2-en-1-one, is a particularly effective precursor for constructing fused ring systems. For instance, these compounds can undergo cyclization reactions to form benzofuran (B130515) derivatives. scielo.org.mx In one synthetic approach, a chalcone (B49325) derivative reacts with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base to yield a substituted benzofuran. scielo.org.mx This methodology highlights the role of the bromophenyl enone as a key building block in generating complex heterocyclic frameworks. scielo.org.mx

Furthermore, these versatile precursors are employed in the synthesis of other fused systems, such as thiazoloquinazolines. mdpi.com The synthesis often involves a multi-step sequence where the core enone structure is modified and then cyclized to create the desired heterocyclic system. These methods provide access to novel molecular scaffolds with potential biological activity. mdpi.com The reactivity of the enone allows it to be a key component in intramolecular cyclization reactions leading to valuable polycondensed, fully aromatic O-heterocycles like naphthodihydrofurans. nih.gov

The following table summarizes the synthesis of a fused heterocyclic compound using a derivative of the core structure:

Starting MaterialReagentProductReference
(E)-1-(2-hydroxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one2-bromo-1-(4-bromophenyl)ethanone(E)-(4-bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone scielo.org.mx

Applications in Materials Science

The conjugated π-system inherent in the this compound framework is a key feature that enables its application in materials science. This electronic structure is fundamental to properties such as nonlinear optics and liquid crystallinity.

Chalcone derivatives, which share the α,β-unsaturated ketone core with this compound, have been identified as promising materials for nonlinear optical (NLO) applications. researchgate.netdntb.gov.ua The core structure acts as an efficient NLO chromophore due to its extended π-conjugation. researchgate.net The NLO response can be tuned by modifying the donor and acceptor groups attached to the aromatic rings. For instance, the introduction of strong electron-donating groups can significantly enhance the third-order NLO properties. researchgate.net Research has shown that chalcone derivatives can exhibit large third-order optical nonlinearities, making them suitable for applications such as optical limiting. researchgate.net The design of these molecules often follows a donor-π-acceptor (D-π-A) or a similar motif to maximize the intramolecular charge transfer, which is crucial for NLO activity. researchgate.net

Chalcone Derivative TypeEffect on Nonlinear ResponseReference
Donor-Acceptor-Acceptor (D-A-A)Increases with acceptor strength researchgate.net
Donor-Acceptor-Donor (D-A-D)Increases with donor strength researchgate.net

The rigid, linear structure provided by the enone linkage is a common feature in molecules that exhibit liquid crystalline (mesomorphic) behavior. While this compound itself may not be liquid crystalline, its derivatives can be designed to possess such properties. By incorporating appropriate functional groups, such as long alkyl chains (alkoxy groups), into the molecular structure, it is possible to induce mesophase formation. For example, homologous series of N-[4-(4-n-alkoxybenzoyloxy)-2-hydroxybenzylidene]-anilines, which contain a similar core structure, have been shown to exhibit nematic liquid crystal phases. researchgate.net The formation of these phases is dependent on the molecular geometry and the presence of flexible terminal groups, indicating that derivatives of this compound could be tailored for applications in display technologies and other areas requiring liquid crystalline materials. researchgate.net

Catalytic Activity and Ligand Development

The structural features of this compound and its analogues make them potential candidates for the development of novel ligands for catalysis. The presence of heteroatoms (oxygen and bromine) and the conjugated system allows for coordination with metal centers. Specifically, (E)-1-(4-Bromophenyl)but-2-en-1-one, a closely related compound, has been identified as a suitable building block for synthesizing new ligands for copper-based complexes. nih.gov The ability of the enone and the bromophenyl group to coordinate with transition metals opens up possibilities for their use in homogeneous catalysis, where the electronic and steric properties of the ligand can influence the activity and selectivity of the catalyst.

Design and Synthesis of Structurally Diversified Analogues for Advanced Material or Catalytic Applications

The structural framework of this compound, a β-hydroxyenone, presents a versatile scaffold for the design and synthesis of a wide array of structurally diversified analogues. These modifications are primarily aimed at tuning the electronic, steric, and coordination properties of the molecule to develop advanced functional materials and highly efficient catalysts. The presence of the bromophenyl group, the reactive enone system, and the hydroxyl group serve as key anchor points for synthetic elaboration.

Research into related β-diketone and enone systems demonstrates that strategic functionalization can lead to novel compounds with significant potential in materials science and catalysis. The design principles for these analogues often revolve around the following key areas:

Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a particularly attractive site for modification, serving as a handle for various cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby systematically altering the electronic properties of the molecule.

Functionalization of the Enone Backbone: The α,β-unsaturated ketone system is susceptible to a variety of addition and condensation reactions, enabling the introduction of new functional groups that can influence the molecule's coordination chemistry and material properties.

Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in further synthetic transformations, providing another avenue for structural diversification.

Synthetic Strategies for Analogue Development

Several powerful synthetic methodologies can be employed to generate a library of analogues based on the this compound core structure.

One of the most potent strategies for diversifying the aryl moiety is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the substitution of the bromine atom with a wide variety of aryl, heteroaryl, or vinyl groups. This approach has been successfully utilized in the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, showcasing its broad applicability for modifying bromophenyl-containing compounds. nih.govresearchgate.net By applying this methodology to this compound, a vast array of analogues with tailored electronic and steric properties can be accessed.

The following interactive table illustrates the potential for diversification of the aryl group using the Suzuki-Miyaura cross-coupling reaction.

Arylboronic Acid/Ester Resulting Analogue Structure (Illustrative) Potential Impact on Properties
Phenylboronic acid1-([1,1'-biphenyl]-4-yl)-3-hydroxypent-2-en-1-oneEnhanced π-conjugation, potential for liquid crystal properties
4-Methoxyphenylboronic acid3-Hydroxy-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)pent-2-en-1-oneIntroduction of an electron-donating group, tuning of photophysical properties
4-(Trifluoromethyl)phenylboronic acid3-Hydroxy-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pent-2-en-1-oneIntroduction of an electron-withdrawing group, modification of catalytic activity of metal complexes
2-Thienylboronic acid3-Hydroxy-1-(4-(thiophen-2-yl)phenyl)pent-2-en-1-oneIntroduction of a heteroaromatic ring, potential for novel coordination chemistry and material applications researchgate.net

Furthermore, the β-diketone functionality, which exists in tautomeric equilibrium with the β-hydroxyenone form, is a classic chelating ligand for a wide range of metal ions. The resulting metal complexes often exhibit interesting catalytic and material properties. By synthesizing a variety of analogues of this compound, it is possible to fine-tune the properties of the corresponding metal complexes. For instance, the introduction of bulky substituents near the coordination site can create specific steric environments that may enhance the selectivity of a catalytic reaction.

Applications in Advanced Materials

The design of analogues of this compound can lead to the development of novel advanced materials. A notable example in a related field is the synthesis of a trialkoxysilane monomer incorporating a 1-(phenyl)-4,4,4-trifluoro-1,3-butanedione moiety. researchgate.net This compound serves as a precursor for the preparation of functionalized sol-gel materials, which have applications in chemical sensors and other areas. researchgate.net This highlights a clear strategy for developing new materials: by incorporating a functionalized β-diketone, such as an analogue of this compound, into a polymerizable or network-forming system, new materials with tailored properties can be created.

The table below outlines potential advanced material applications based on the strategic design of analogues.

Analogue Design Strategy Target Material Property Potential Application
Incorporation of a trialkoxysilyl groupCovalent bonding to a silica (B1680970) networkFunctionalized sol-gel materials for sensing or catalysis researchgate.net
Introduction of extended π-conjugated systems (e.g., biphenyl, polyaromatics)Enhanced fluorescence or non-linear optical propertiesOrganic light-emitting diodes (OLEDs), optical devices
Attachment of long alkyl chainsLiquid crystalline behaviorDisplay technologies
Formation of metal complexes with lanthanide ionsLuminescenceBio-imaging, security inks

Catalytic Applications

The ability of β-diketones to form stable complexes with a wide variety of transition metals is central to their application in catalysis. Analogues of this compound can serve as tunable ligands for the development of bespoke catalysts. The electronic and steric properties of the ligand have a direct impact on the reactivity and selectivity of the metal center.

For example, the synthesis of (E)-1-(4-Bromophenyl)but-2-en-1-one, a close structural relative, has been identified as a promising building block for new ligands for copper-based complexes. researchgate.net This suggests that this compound and its derivatives could be valuable precursors for a new class of ligands for various catalytic transformations.

The following table provides examples of how ligand design can influence catalytic activity.

Ligand Modification Catalyst Property Influenced Potential Catalytic Application
Introduction of electron-withdrawing groups on the phenyl ringIncreased Lewis acidity of the metal centerLewis acid catalysis (e.g., Diels-Alder, Friedel-Crafts reactions)
Introduction of bulky substituents near the coordination siteEnhanced enantioselectivityAsymmetric catalysis
Attachment of a chiral auxiliary to the enone backboneCreation of a chiral environment around the metalEnantioselective synthesis
Formation of complexes with redox-active metals (e.g., Pd, Cu)Tuning of redox potentialCross-coupling reactions, oxidation catalysis mdpi.com

Q & A

Q. How can this compound serve as a precursor for synthesizing structurally complex derivatives?

  • Methodology : Functionalization via Michael addition (enone system) or halogen exchange (bromophenyl group) enables access to derivatives. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups .

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